Styrylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

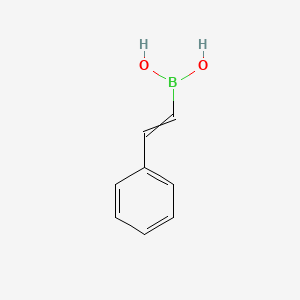

Styrylboronic acid, also known as (E)-2-phenylethenylboronic acid, is an organoboron compound with the molecular formula C8H9BO2. It is characterized by the presence of a styryl group (a vinyl group attached to a phenyl ring) bonded to a boronic acid moiety. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Styrylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of styrene with borane reagents, followed by oxidation to yield the boronic acid. Another method includes the palladium-catalyzed coupling of styryl halides with boronic esters under Suzuki-Miyaura coupling conditions . This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound often employs the Suzuki-Miyaura coupling due to its efficiency and scalability. The process involves the reaction of styryl halides with boronic esters in the presence of a palladium catalyst and a base. The reaction conditions are optimized to maximize yield and purity, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Styrylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling this compound with aryl or vinyl halides in the presence of a palladium catalyst.

Petasis Borono-Mannich Reaction: This reaction involves the formation of carbon-nitrogen bonds by reacting this compound with amines and aldehydes.

Heck Reaction: This reaction couples this compound with alkenes in the presence of a palladium catalyst to form substituted alkenes.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura and Heck reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Toluene, ethanol, or water.

Major Products

Aryl and Vinyl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Alkenes: Formed through Heck reactions.

Amino Alcohols and Amino Acids: Formed through Petasis Borono-Mannich reactions.

Wissenschaftliche Forschungsanwendungen

Sensing Applications

Boronic Acids in Sensing Technologies

Styrylboronic acids are widely recognized for their ability to form reversible covalent bonds with diols, making them valuable in sensing applications. This interaction allows for the selective detection of various analytes, including glucose and other biomolecules. The following are key areas where styrylboronic acids are utilized:

- Glucose Sensors : Boronic acid derivatives have been integrated into hydrogels and polymer matrices to develop glucose-sensitive materials. These sensors can be used in continuous glucose monitoring systems, such as contact lenses designed to detect glucose levels in tears .

- Fluorescent and Electrochemical Sensors : The incorporation of boronic acids into fluorescent and electrochemical sensor designs enhances their sensitivity and specificity. For instance, photonic crystals modified with boronic acids exhibit changes in optical properties upon binding with glucose, enabling non-invasive monitoring .

- Nanoparticle-based Sensors : The modification of nanoparticles with boronic acids has led to the development of advanced sensor materials capable of detecting diols through changes in fluorescence or electrical properties. These sensors show promise for long-term in vivo applications .

Biomedical Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of trans-beta-styryl-boronic acid (TBSA) in models of Alzheimer's disease. Key findings include:

- Reduction of Amyloid Plaque Burden : TBSA has been shown to decrease amyloid plaque accumulation in both cell culture and animal models, suggesting its potential as a therapeutic agent for Alzheimer's disease .

- Neuroinflammation Mitigation : TBSA treatment resulted in reduced neuroinflammation markers and improved neuronal survival in C. elegans models expressing amyloid-beta . In 5xFAD mouse models, TBSA significantly decreased astrocyte and microglial activation, indicating its role in alleviating neurodegenerative processes .

- Behavioral Improvements : Behavioral assessments indicated that TBSA-treated mice exhibited improved survival rates and reduced anxiety-like behaviors compared to untreated controls, further supporting its therapeutic potential .

Synthetic Chemistry Applications

Cross-Coupling Reactions

Styrylboronic acids are commonly employed as reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. These reactions are crucial for synthesizing complex organic molecules:

- Stereoselectivity : Research has demonstrated that the use of styrylboronic acids maintains stereochemical integrity during cross-coupling reactions, producing only (E)-isomers . This property is advantageous for synthesizing compounds where stereochemistry is critical.

- Diverse Product Formation : The versatility of styrylboronic acids allows for the synthesis of a wide range of alkenes and other organic compounds under various reaction conditions, showcasing their utility in organic synthesis .

Wirkmechanismus

The mechanism of action of styrylboronic acid in chemical reactions involves the formation of boron-carbon bonds, which facilitate the transfer of organic groups to other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid moiety also acts as a Lewis acid, facilitating various reactions by stabilizing transition states and intermediates.

Vergleich Mit ähnlichen Verbindungen

Styrylboronic acid can be compared with other boronic acids, such as phenylboronic acid and vinylboronic acid:

Phenylboronic Acid: Contains a phenyl group bonded to a boronic acid moiety. It is less reactive in certain coupling reactions compared to this compound due to the absence of the vinyl group.

Vinylboronic Acid: Contains a vinyl group bonded to a boronic acid moiety.

This compound is unique due to the presence of both a phenyl and a vinyl group, which enhances its reactivity and versatility in various chemical reactions.

Biologische Aktivität

Styrylboronic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its potential as an enzyme inhibitor, its applications in cancer therapy, and its role in lipid metabolism regulation.

1. Structural Characteristics and Synthesis

This compound belongs to the class of boronic acids, which are known for their ability to form reversible covalent bonds with diols and serve as important pharmacophores in drug discovery. The synthesis of styrylboronic acids often involves the incorporation of the boronic acid moiety into various organic frameworks, enhancing their biological activity.

2. Enzyme Inhibition

2.1 Mechanism of Action

Boronic acids, including this compound, have been identified as potent inhibitors of serine proteases and other enzymes. They act by forming a covalent bond with the serine residue in the active site of these enzymes, effectively blocking their activity. This mechanism has been exploited in designing inhibitors for various diseases.

2.2 Case Studies

- Cancer Cell Lines: A study evaluated the growth inhibitory effects of boronic acid-containing compounds against a panel of 39 human cancer cell lines. Compounds similar to this compound demonstrated significant cytotoxicity with IC50 values ranging from 0.48 to 2.1 µM against specific cancer cell lines (B-16 and 1-87) .

- Tubulin Polymerization Inhibition: this compound derivatives were synthesized and tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. The most active compounds showed IC50 values around 21-22 µM, indicating moderate efficacy .

3. Lipid Metabolism Regulation

3.1 Role in Dyslipidemia Treatment

Recent research has highlighted the potential of boron-containing compounds, including this compound, as therapeutic agents for dyslipidemia—a condition characterized by abnormal lipid levels that can lead to cardiovascular diseases. These compounds have been shown to inhibit the transcriptional activity of sterol regulatory element-binding proteins (SREBPs), which are key regulators of lipid homeostasis .

3.2 Experimental Findings

In vitro studies demonstrated that specific boron-based compounds effectively reduced the expression of genes involved in lipid synthesis pathways at the mRNA level, suggesting a promising role in managing conditions like hyperlipidemia and obesity .

4. Antiviral Activity

Styrylboronic acids have also been investigated for their antiviral properties, particularly against flaviviruses such as Dengue and Zika viruses. Research indicates that these compounds can inhibit viral replication by targeting viral proteases, showcasing their potential as antiviral agents .

5. Summary Table of Biological Activities

| Biological Activity | IC50 Values (µM) | Target |

|---|---|---|

| Growth inhibition in cancer cells | 0.48 - 2.1 | B-16 and 1-87 cell lines |

| Tubulin polymerization inhibition | 21 - 22 | Tubulin |

| Lipid synthesis gene expression | Not specified | SREBP target genes |

| Antiviral activity | Not specified | Dengue/Zika virus proteases |

Eigenschaften

CAS-Nummer |

4363-35-3 |

|---|---|

Molekularformel |

C8H9BO2 |

Molekulargewicht |

147.97 g/mol |

IUPAC-Name |

2-phenylethenylboronic acid |

InChI |

InChI=1S/C8H9BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7,10-11H |

InChI-Schlüssel |

VKIJXFIYBAYHOE-UHFFFAOYSA-N |

Kanonische SMILES |

B(C=CC1=CC=CC=C1)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.